molecular formula C10H7N5 B3361292 6-(Pyridin-3-yl)-9H-purine CAS No. 918537-05-0

6-(Pyridin-3-yl)-9H-purine

Cat. No.: B3361292
CAS No.: 918537-05-0
M. Wt: 197.20 g/mol
InChI Key: MDZZJZBXTUIGOI-UHFFFAOYSA-N
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Description

6-(Pyridin-3-yl)-9H-purine is a versatile purine derivative designed for research and development applications. This compound serves as a crucial synthetic intermediate in medicinal chemistry, particularly in the construction of more complex molecules for pharmaceutical screening. The core structure, which combines purine and pyridine heterocycles, is frequently explored for its potential biological activity. Purine conjugates, especially those substituted at the C6 position, represent a promising direction in the search for novel therapeutic agents and have been reported to exhibit a range of biological activities, including antimycobacterial properties . Researchers utilize this compound as a key scaffold in nucleoside and nucleotide chemistry. Its primary value lies in its ability to undergo further functionalization, enabling the creation of targeted libraries for drug discovery. The molecular framework is of significant interest in developing compounds for various research areas, such as antiviral and anticancer studies. The product is intended for research use only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-pyridin-3-yl-7H-purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N5/c1-2-7(4-11-3-1)8-9-10(14-5-12-8)15-6-13-9/h1-6H,(H,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDZZJZBXTUIGOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=C3C(=NC=N2)N=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80845577
Record name 6-(Pyridin-3-yl)-7H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80845577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918537-05-0
Record name 6-(Pyridin-3-yl)-7H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80845577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 6 Pyridin 3 Yl 9h Purine and Its Analogs

Established Synthetic Routes to Substituted 9H-Purines

The construction of substituted 9H-purines relies on a toolbox of synthetic reactions that allow for the functionalization of the purine (B94841) core at various positions. Key methodologies include palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, Mitsunobu reactions, and direct alkylation or arylation of the purine nitrogen atoms.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, and they have been extensively applied to the synthesis of substituted purines. nih.govelsevierpure.comclockss.org

The Suzuki-Miyaura coupling is a versatile method for introducing aryl and heteroaryl groups at the C6 position of the purine ring. studfile.netacs.org This reaction typically involves the coupling of a 6-halopurine, most commonly 6-chloropurine (B14466), with a corresponding boronic acid in the presence of a palladium catalyst and a base. studfile.netthieme-connect.com For instance, the reaction of 6-chloro-9H-purine with various aryl- and heteroarylboronic acids can be carried out in a mixture of water and acetonitrile (B52724) under microwave irradiation, often leading to the direct crystallization of the 6-arylpurine product in good yields. thieme-connect.com The choice of base, such as sodium carbonate or cesium carbonate, can influence the reaction efficiency. thieme-connect.com Nickel-based catalyst systems have also been shown to be effective, particularly for the coupling of 6-(imidazol-1-yl)purine derivatives with arylboronic acids. acs.orgnih.gov

The Buchwald-Hartwig amination provides a direct route to N-substituted purines by coupling an amine with an aryl halide. wikipedia.orgpurdue.eduuwindsor.cabeilstein-journals.org This reaction is particularly useful for synthesizing 6-aminopurine derivatives. The choice of phosphine (B1218219) ligand is crucial for the success of the Buchwald-Hartwig amination, with bulky, electron-rich ligands often providing the best results. beilstein-journals.orgnih.gov For example, the amination of 6-chloropurine nucleosides can be achieved using various amines in the presence of a palladium catalyst and a suitable ligand. nih.gov

ReactionSubstratesCatalyst/ReagentsProductKey Features
Suzuki-Miyaura Coupling 6-Halopurine (e.g., 6-chloropurine), Aryl/heteroarylboronic acidPd catalyst (e.g., Pd(OAc)₂, Pd(dba)₂), Base (e.g., K₂CO₃, Cs₂CO₃)6-Aryl/heteroarylpurineForms C-C bonds; tolerant of various functional groups. studfile.netacs.orgthieme-connect.comacs.org
Buchwald-Hartwig Amination 6-Halopurine, AminePd catalyst, Phosphine ligand (e.g., BINAP, XPhos), Base6-Aminopurine derivativeForms C-N bonds; wide range of applicable amines. wikipedia.orgbeilstein-journals.orgnih.gov

Nucleophilic Aromatic Substitution (SNAr) at C-6 of Purine Ring

Nucleophilic aromatic substitution (SNAr) is a fundamental and widely used method for functionalizing the C-6 position of the purine ring, which is activated towards nucleophilic attack, especially when a good leaving group like a halogen is present. nih.govrsc.org 6-Chloropurine is a common and commercially available starting material for these reactions. nih.govvaia.com

The chlorine atom at the C-6 position can be readily displaced by a variety of nucleophiles, including amines, alkoxides, and thiolates, to yield the corresponding 6-substituted purines. rsc.orgnih.govresearchgate.net For example, heating 6-chloropurine with aqueous sodium hydroxide (B78521) quantitatively converts it to hypoxanthine (B114508) through the displacement of the chloride by a hydroxide ion. vaia.com Similarly, amination of 6-chloropurine derivatives with various amines can be efficiently achieved, often accelerated by microwave irradiation, to produce a diverse library of 6-aminopurine analogs. nih.govnih.govresearchgate.net The reaction conditions can be optimized to be solvent-free, enhancing the environmental friendliness of the process. rsc.org

Mitsunobu Reaction in Purine Synthesis

The Mitsunobu reaction offers a powerful and versatile method for the alkylation of purines, particularly at the nitrogen atoms. rsc.orgsemanticscholar.org This reaction involves the use of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate an alcohol for nucleophilic attack by the purine. rsc.orgsemanticscholar.org

A key advantage of the Mitsunobu reaction is that it generally proceeds with inversion of configuration at the alcohol's stereocenter, providing a high degree of stereocontrol. rsc.org It has been successfully employed for the synthesis of various N-alkylated purine derivatives, including nucleoside analogs where a sugar moiety is attached to the purine base. semanticscholar.org While direct alkylation often leads to a mixture of N-7 and N-9 isomers, the Mitsunobu reaction can sometimes offer improved regioselectivity depending on the substrates and reaction conditions. rsc.orgub.edu The reaction can also be used for the alkylation of the exocyclic amino group of adenine (B156593), providing an alternative to the more traditional nucleophilic aromatic substitution of 6-chloropurine. researchgate.net

Alkylation and Arylation Methods for Purine Nitrogen Atoms (N-9, N-7)

Direct alkylation of the nitrogen atoms of the purine ring, specifically at the N-9 and N-7 positions, is a common strategy for synthesizing N-substituted purines. ub.edursc.org The reaction typically involves treating the purine with an alkylating agent, such as an alkyl halide, in the presence of a base. rsc.orgacs.org

However, a significant challenge in the direct alkylation of purines is the control of regioselectivity, as the reaction often yields a mixture of the N-9 and N-7 isomers. ub.eduacs.org The thermodynamically more stable N-9 isomer is usually the major product. acs.org The choice of base, solvent, and reaction temperature can influence the ratio of the two isomers. ub.edu For instance, using bulky substituents at the C-6 position of the purine can favor the formation of the N-9 alkylated product. ub.edu In some cases, specific methods have been developed to achieve regioselective N-7 alkylation, for example, by using silylated purines and a Lewis acid catalyst like SnCl₄ for the introduction of tert-alkyl groups. acs.orgnih.gov

Targeted Synthesis of 6-(Pyridin-3-yl)-9H-purine Core Structure

The synthesis of the specific compound this compound is most effectively achieved through a Suzuki-Miyaura cross-coupling reaction. This approach leverages the readily available starting materials, 6-chloropurine and 3-pyridylboronic acid.

The reaction is typically carried out in a suitable solvent system, such as a mixture of an organic solvent like dioxane or DME and an aqueous base solution. studfile.netthieme-connect.com A palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) or a combination of palladium(II) acetate (B1210297) and a phosphine ligand, is essential for the catalytic cycle. A base, such as potassium carbonate or sodium carbonate, is required to activate the boronic acid. The reaction mixture is heated to drive the coupling to completion. Microwave irradiation has been shown to significantly accelerate this transformation. thieme-connect.com

An alternative, though less common, approach could involve a Stille coupling between 6-chloropurine and a tributylstannylpyridine derivative. However, the Suzuki-Miyaura reaction is generally preferred due to the lower toxicity and greater stability of the boronic acid reagents.

Synthesis of Structural Analogs of this compound

The synthetic methodologies described above provide a versatile platform for the creation of a wide array of structural analogs of this compound.

Modification of the Pyridinyl Moiety: A diverse range of analogs can be synthesized by simply substituting 3-pyridylboronic acid with other substituted pyridylboronic acids or different heteroarylboronic acids in the Suzuki-Miyaura coupling reaction. studfile.netacs.org This allows for the introduction of various substituents on the pyridine (B92270) ring, such as fluoro, methyl, or methoxy (B1213986) groups, to probe structure-activity relationships. For example, 6-(2-fluoropyridin-3-yl)-9H-purine has been synthesized. sigmaaldrich.com

Modification at the N-9 Position: The N-9 position of the purine ring is a common site for modification. Alkylation of the this compound core can be achieved using various alkyl halides in the presence of a base. ub.edursc.org This allows for the introduction of a wide range of alkyl and substituted alkyl groups. For instance, a tetrahydro-2H-pyran-2-yl group has been introduced at the N-9 position of 6-(2-fluoropyridin-3-yl)-9H-purine. sigmaaldrich.com Furthermore, more complex side chains can be introduced, as demonstrated by the synthesis of pyridinium (B92312) salts attached to a propanediol (B1597323) fragment at the N-9 position of a 6-triazolylpurine derivative. mdpi.com

Modification at Other Positions of the Purine Ring: The purine core offers other positions for substitution. For example, starting from 2,6-dichloropurine, it is possible to selectively introduce different substituents at the C-2 and C-6 positions. studfile.net A Suzuki-Miyaura coupling can be performed selectively at the C-6 position, leaving the C-2 chlorine available for subsequent nucleophilic substitution or another cross-coupling reaction, leading to 2,6,9-trisubstituted purine analogs. researchgate.net

The combination of these synthetic strategies allows for the systematic exploration of the chemical space around the this compound scaffold, facilitating the development of new compounds with tailored properties.

Modifications at the Pyridine Moiety

Functionalization of the pyridine ring is typically achieved by employing substituted pyridine-based starting materials in coupling reactions with a purine core. This pre-modification strategy allows for the introduction of a wide array of substituents onto the pyridine moiety before its attachment to the purine.

One of the most powerful techniques for this purpose is the Suzuki cross-coupling reaction. This reaction involves the palladium-catalyzed coupling of a halopurine with a pyridineboronic acid or its ester equivalent. For instance, to introduce an unsubstituted pyridin-3-yl group, a reaction can be performed with 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (B130249) in the presence of a palladium catalyst like Pd(PPh3)4. semanticscholar.org This method is highly versatile and tolerates various functional groups.

To create analogs with substituents directly on the pyridine ring, a modified pyridine precursor is used. A notable example is the synthesis of 6-(2-Fluoropyridin-3-yl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine, which involves coupling a 6-halopurine with a 2-fluoropyridine-3-boronic acid derivative. sigmaaldrich.com This demonstrates how specific electronic properties, such as the introduction of an electron-withdrawing fluorine atom, can be engineered into the final molecule.

Another key strategy is the Buchwald-Hartwig amination, which forms a C-N bond between a halopurine and an aminopyridine. This is particularly useful for creating 6-(pyridylamino)purine structures. Optimized conditions for this reaction can tolerate halo groups on the aminopyridine component, opening a pathway to diversely functionalized pyridine moieties in the final product. semanticscholar.org

Table 1: Synthetic Approaches for Pyridine Moiety Modification
Reaction TypePyridine Precursor ExamplePurine Precursor ExampleKey Reagents/CatalystResulting MoietyReference
Suzuki Coupling3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine6-Chloro-9-alkyl-9H-purinePd(PPh3)4, Na2CO36-(Pyridin-3-yl) semanticscholar.org
Suzuki Coupling2-Fluoro-3-pyridinylboronic acid6-Chloro-9-(THP)-9H-purinePalladium catalyst6-(2-Fluoropyridin-3-yl) sigmaaldrich.com
Buchwald-Hartwig Amination3-Aminopyridine2,6-Dichloro-9-isopropyl-9H-purinePd(OAc)2, BINAP, t-BuOK6-(Pyridin-3-ylamino) semanticscholar.org

Substitutions on the Purine Heterocycle (C-2, C-8, N-9)

The purine scaffold offers multiple sites for substitution, allowing for extensive structural diversification. The C-2, C-8, and N-9 positions are commonly targeted for modification to modulate the compound's properties. mdpi.com

C-2 and C-6 Position: A prevalent starting material for modification at the C-2 and C-6 positions is 2,6-dichloropurine. semanticscholar.org The differential reactivity of the two chlorine atoms allows for sequential and regioselective substitutions. The C-6 position is generally more reactive towards nucleophilic substitution than the C-2 position. This allows for the initial introduction of the pyridinyl group (or a precursor) at C-6, leaving the C-2 chlorine available for subsequent reactions. For example, after forming a 6-(pyridylamino)purine via Buchwald-Hartwig amination of 2,6-dichloro-9-isopropylpurine, the chloro group at the C-2 position remains for further functionalization. semanticscholar.org In N(9)-alkylated purines, nucleophilic substitution with piperidine (B6355638) has been shown to occur regioselectively at the C-2 position. acs.org

C-8 Position: Substitution at the C-8 position can be achieved through various methods, including de novo synthesis where the C-8 substituent is introduced during the construction of the imidazole (B134444) portion of the purine ring. researchgate.net For existing purine rings, direct C-H activation or halogenation followed by cross-coupling are viable routes, though less common for this specific scaffold in the reviewed literature.

N-9 Position: The N-9 position of the purine ring is the most frequently modified site. mdpi.comresearchgate.net Standard alkylation reactions using alkyl halides in the presence of a base like potassium carbonate are common for attaching simple alkyl chains. researchgate.net For more complex or sensitive alcohols, the Mitsunobu reaction provides a powerful alternative. This reaction, which can be performed under microwave-assisted conditions, allows for the stereospecific alkylation of the N-9 position with a complete inversion of configuration at the alcohol's stereocenter. rsc.org The N-9 position is also a common site for the introduction of protecting groups, such as the tetrahydropyran (B127337) (THP) group, which can be important during multi-step syntheses. sigmaaldrich.com The regioselectivity between N-9 and N-7 alkylation can be a challenge, but often N-9 is the major product. rsc.org

Table 2: Examples of Substitutions on the Purine Heterocycle
PositionType of ModificationTypical Reagents/MethodExample SubstituentReference
C-2Halogen RetentionStart with 2,6-Dichloropurine, selective C-6 reaction-Cl semanticscholar.org
C-8Incorporation during SynthesisAnnulation of 5-aminoimidazole-4-carbonitriles with formic acid-H researchgate.net
N-9AlkylationAlkyl halide, K2CO3-CH2CH3 researchgate.net
N-9Mitsunobu ReactionAlcohol, DIAD, PPh3, MicrowaveChiral alkyl groups rsc.org
N-9ProtectionDihydropyran, p-TsOH-THP (Tetrahydropyranyl) sigmaaldrich.com

Multi-step Synthetic Pathways for Complex Derivatives

The creation of complex derivatives of this compound often necessitates multi-step synthetic sequences that combine several of the aforementioned reactions. These pathways allow for the controlled and sequential introduction of various functional groups at specific positions on both the purine and pyridine rings.

A common and effective pathway begins with a readily available, di-functionalized purine, such as 2,6-dichloropurine. This approach is exemplified by the synthesis of 2-Chloro-6-(pyridin-3-ylamino)-9-isopropyl-9H-purine. semanticscholar.org The synthesis involves:

N-9 Alkylation: Introduction of an isopropyl group at the N-9 position of 2,6-dichloropurine.

Selective C-6 Amination: A palladium-catalyzed Buchwald-Hartwig amination is performed with 3-aminopyridine. The reaction conditions are optimized to selectively substitute the more reactive C-6 chlorine, leaving the C-2 chlorine untouched. semanticscholar.org

This intermediate, now functionalized at N-9 and C-6 and still bearing a reactive handle at C-2, is a versatile platform for further diversification.

An alternative, more fundamental approach is the de novo synthesis of the purine ring system. This strategy builds the heterocyclic core from acyclic or simpler cyclic precursors, allowing for the incorporation of desired substituents from the ground up. One such method starts with 5-aminoimidazole-4-carbonitrile derivatives. researchgate.net The pyrimidine (B1678525) ring is then constructed onto the imidazole core through an annulation reaction. For example, reacting the imidazole precursor with formic acid yields the corresponding purin-6-one. researchgate.net This method provides a high degree of flexibility in designing the substitution pattern at the C-8 and N-9 positions. Synthesis can also proceed from substituted pyrimidine precursors, such as 5,6-diaminopyrimidines, by reacting them with reagents that provide the final carbon atom to form the imidazole ring. rsc.org

Table 3: Representative Multi-step Pathway for a Complex Derivative semanticscholar.org
StepStarting MaterialReactionReagentsIntermediate/Product
12,6-DichloropurineN-9 AlkylationIsopropyl halide, Base2,6-Dichloro-9-isopropyl-9H-purine
22,6-Dichloro-9-isopropyl-9H-purineBuchwald-Hartwig Amination3-Aminopyridine, Pd(OAc)2, BINAP, t-BuOK2-Chloro-6-(pyridin-3-ylamino)-9-isopropyl-9H-purine

Spectroscopic and Advanced Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR (Proton NMR) analysis of purine (B94841) derivatives typically reveals distinct chemical shifts for the protons on the purine and pyridine (B92270) rings. For the purine core, the protons at the C2 and C8 positions are expected to appear as singlets in the aromatic region of the spectrum. The pyridin-3-yl substituent will exhibit a more complex pattern due to spin-spin coupling between the pyridine protons. The proton at the C2' position of the pyridine ring is expected to be the most downfield, appearing as a doublet of doublets, while the proton at the C6' position will also be a doublet. The proton at the C4' position will likely appear as a doublet of triplets, and the proton at the C5' position as a doublet of doublets. The N9-H proton of the purine ring is also observable and typically appears as a broad singlet at a downfield chemical shift, which can be confirmed by D₂O exchange.

¹³C NMR (Carbon-13 NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The spectrum for "6-(Pyridin-3-yl)-9H-purine" would show distinct signals for each unique carbon atom. The carbon atoms of the purine ring (C2, C4, C5, C6, and C8) and the pyridine ring (C2', C3', C4', C5', and C6') are all expected to resonate in the aromatic region (typically between 110 and 160 ppm). The chemical shifts of these carbons are influenced by the nitrogen atoms within the heterocyclic rings and the substituent effects. Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for unambiguously assigning the proton and carbon signals and confirming the connectivity between the purine and pyridine rings. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
AtomPredicted ¹H NMR (ppm)Predicted ¹³C NMR (ppm)
H-2Singlet, ~8.5-9.0C-2: ~150-155
H-8Singlet, ~8.0-8.5C-4: ~150-155
H-2'Doublet of doubletsC-5: ~120-125
H-4'Doublet of tripletsC-6: ~155-160
H-5'Doublet of doubletsC-8: ~140-145
H-6'DoubletC-2': ~148-152
N9-HBroad singlet, >10C-3': ~130-135
C-4': ~135-140
C-5': ~123-128
C-6': ~148-152

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., HRMS, ESI, FAB-MS, MALDI-TOF)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is crucial for the unambiguous determination of the elemental formula of "this compound" (C₁₀H₇N₅). By providing a highly accurate mass measurement, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. mdpi.comnih.gov

Electrospray Ionization (ESI) is a soft ionization technique commonly used for polar molecules like purine derivatives, allowing for the observation of the protonated molecular ion [M+H]⁺. nih.gov This technique is particularly useful when coupling liquid chromatography with mass spectrometry (LC-MS) for purity analysis and identification of metabolites.

Fast Atom Bombardment (FAB-MS) and Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) are other soft ionization techniques that can be employed to determine the molecular weight of the compound with minimal fragmentation. sielc.com

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For "this compound", characteristic fragmentation would likely involve the cleavage of the bond between the purine and pyridine rings, as well as fragmentation of the individual heterocyclic rings.

Table 2: Expected Mass Spectrometry Data for this compound
TechniqueIonExpected m/zInformation
HRMS[M+H]⁺Calculated for C₁₀H₈N₅⁺Elemental Composition
ESI-MS[M+H]⁺Nominal mass + 1Molecular Weight
MS/MSFragment ionsDependent on fragmentation pathwayStructural Information

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of "this compound" is expected to show characteristic absorption bands corresponding to the vibrations of its functional groups.

Key expected vibrational frequencies include:

N-H stretching: A broad band in the region of 3200-3500 cm⁻¹ corresponding to the N-H bond of the purine ring.

C-H stretching: Aromatic C-H stretching vibrations are expected to appear around 3000-3100 cm⁻¹.

C=N and C=C stretching: Multiple sharp bands in the region of 1400-1650 cm⁻¹ are characteristic of the stretching vibrations of the C=N and C=C bonds within the purine and pyridine rings.

Ring vibrations: The in-plane and out-of-plane bending vibrations of the heterocyclic rings will give rise to a series of absorptions in the fingerprint region (below 1500 cm⁻¹). mdpi.comresearchgate.net

Table 3: Expected Infrared (IR) Absorption Bands for this compound
Functional GroupExpected Wavenumber (cm⁻¹)
N-H Stretch (Purine)3200-3500 (broad)
Aromatic C-H Stretch3000-3100
C=N and C=C Stretch1400-1650 (multiple bands)
Ring Vibrations<1500

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of "this compound" is expected to exhibit absorption maxima (λmax) corresponding to π → π* and n → π* electronic transitions within the conjugated purine and pyridine ring systems. The purine ring itself typically shows two main absorption bands around 260 nm. nist.gov The presence of the pyridin-3-yl substituent is likely to cause a slight shift in the absorption maxima and may introduce additional absorption bands. sielc.com The specific λmax values and molar absorptivity (ε) are dependent on the solvent used for the analysis. researchgate.net

Table 4: Expected UV-Vis Absorption Maxima for this compound
TransitionExpected λmax (nm)
π → π~260-280
n → πMay be observed as a shoulder

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis)

Thermal analysis techniques are used to study the physical and chemical properties of a substance as a function of temperature. Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. A TGA curve for "this compound" would provide information about its thermal stability and decomposition profile. The onset of decomposition temperature would indicate the upper limit of its thermal stability. The TGA curve might also reveal the presence of solvated molecules, such as water, if there is a weight loss at lower temperatures.

Chromatographic Techniques for Purification and Purity Assessment (e.g., Column Chromatography, TLC)

Chromatographic techniques are essential for the purification and assessment of the purity of "this compound".

Thin-Layer Chromatography (TLC) is a simple and rapid technique used to monitor the progress of a reaction, to determine the number of components in a mixture, and to find an appropriate solvent system for column chromatography. sigmaaldrich.comdergipark.org.tr The purity of "this compound" can be initially assessed by observing a single spot on the TLC plate. The retention factor (Rf) value is characteristic of the compound in a given solvent system.

Column Chromatography is a preparative technique used to separate and purify larger quantities of the compound from a reaction mixture. Silica gel is a commonly used stationary phase for the purification of purine derivatives. The choice of the mobile phase (eluent) is critical for achieving good separation and is often determined by preliminary TLC experiments. mdpi.com

Chemical Reactivity and Derivatization of 6 Pyridin 3 Yl 9h Purine

Reactivity of the Purine (B94841) Ring System (e.g., Halogenation, Amination)

The purine ring system in 6-(pyridin-3-yl)-9H-purine is generally electron-deficient and thus susceptible to nucleophilic substitution, particularly at the C6 position if a leaving group is present. However, direct functionalization of C-H bonds is also a key area of its reactivity.

Halogenation: Direct halogenation of the purine core's C-H bonds is challenging due to the ring's deactivation. However, derivatization strategies can facilitate such transformations. For other purine systems, halogenation is often achieved on activated precursors or via metal-catalyzed processes.

Amination and Other Nucleophilic Substitutions: The reactivity of the purine ring is often exploited by first introducing a leaving group, such as chlorine, at the C2, C6, or C8 positions. For instance, derivatives like 6-chloro-9-substituted-purines are versatile intermediates. The chlorine atom can be readily displaced by a variety of nucleophiles, including amines, thiols, and alkoxides, to generate a diverse library of substituted purines. This strategy is fundamental in the synthesis of biologically active purine derivatives. nih.govsemanticscholar.org For example, the reaction of 6-chloropurine (B14466) with omega-amino acids or various piperazine (B1678402) derivatives leads to the formation of N-(purin-6-yl)amino acids and 6-piperazinyl-purines, respectively. nih.govsemanticscholar.org

C-H Functionalization: Modern synthetic methods have enabled the direct functionalization of the purine C-H bonds. For instance, direct C-H cyanation of 6-substituted purines at the C8 position has been achieved. The proposed mechanism involves the triflylation of the most nucleophilic nitrogen (N7), which activates the imidazole (B134444) motif. This is followed by a nucleophilic attack by a cyanide source and subsequent base-mediated elimination to furnish the C8-cyanated product. mdpi.com

Table 1: Examples of Reactions on the Purine Ring System

Reaction TypeReagents and ConditionsPosition of FunctionalizationProduct Type
Nucleophilic Substitution6-chloropurine, omega-amino acid, aq. Na₂CO₃, refluxC6N-(purin-6-yl)amino acid nih.govnih.gov
Nucleophilic Substitution2,6-dichloropurine, morpholine, then alkyl halide, K₂CO₃, DMFC6 and N96-morpholino-9-alkyl-2-chloropurine researchgate.net
C-H Cyanation6-substituted purine, Tf₂O, TMSCN, DBUC86-substituted-8-cyano-purine mdpi.com

Transformations Involving the Pyridine (B92270) Moiety

The pyridine ring, being electron-deficient, typically undergoes nucleophilic aromatic substitution or reactions that proceed through activated intermediates.

Halogenation via Zincke Intermediates: Direct electrophilic halogenation of the pyridine ring is difficult and requires harsh conditions. chemrxiv.org A milder and more regioselective strategy involves the temporary transformation of the pyridine into a more reactive intermediate. One such approach is the Zincke reaction, where the pyridine ring is opened by an amine nucleophile to form an azatriene intermediate, known as a "Zincke imine." chemrxiv.org This polarized alkene system can then undergo facile and highly regioselective halogenation with reagents like N-halosuccinimides. Subsequent ring-closing reforms the pyridine ring, now halogenated at a specific position, typically C3. chemrxiv.org This method represents a powerful way to functionalize the pyridine moiety of this compound under mild conditions. chemrxiv.org

Table 2: Halogenation of Pyridine via Zincke Intermediate

StepDescriptionReagentsIntermediate/Product
1Ring OpeningAmine nucleophileZincke imine (azatriene) chemrxiv.org
2HalogenationN-halosuccinimide (NCS, NBS)Halogenated Zincke imine chemrxiv.org
3Ring ClosingNH₄OAc, EtOH, heat3-Halopyridine derivative chemrxiv.org

Regioselective Functionalization Approaches (e.g., N-alkylation preferences)

The purine ring possesses multiple nitrogen atoms (N1, N3, N7, N9) that can be functionalized, leading to potential issues with regioselectivity. In neutral purine, the imidazole N9-H tautomer is generally more stable than the N7-H tautomer.

N-Alkylation: The alkylation of purines is a common reaction that often yields a mixture of N7 and N9 isomers, with the N9 product typically being the thermodynamically favored and major product. semanticscholar.orgnih.gov The ratio of N9 to N7 isomers can be influenced by several factors, including the nature of the alkylating agent, the solvent, the base used, and the substituent at the C6 position. nih.govub.edu

For 6-substituted purines, the presence of a bulky or strategically positioned group at C6 can sterically hinder the N7 position, thereby enhancing the selectivity for N9 alkylation. researchgate.netnih.gov In the case of this compound, the pyridine ring could potentially shield the N7 position, favoring alkylation at N9. Methods have been developed where the coplanar orientation of a 6-heteroaryl substituent (like an azole) with the purine ring effectively blocks access to N7, leading to regiospecific N9 alkylation. researchgate.netnih.gov

Conversely, specific conditions can be employed to favor N7 alkylation. Kinetically controlled reactions, for example, using N-trimethylsilylated purines with a tert-alkyl halide and a Lewis acid catalyst like SnCl₄, have been developed for the direct regioselective introduction of bulky alkyl groups at the N7 position. nih.govnih.gov

Table 3: Regioselectivity in Purine N-Alkylation

ConditionFavored PositionRationaleKey Reagents
Thermodynamic ControlN9Greater thermodynamic stability of the N9 isomer. nih.govAlkyl halide, Base (e.g., K₂CO₃) ub.edu
Steric Shielding at C6N9Bulky C6-substituent hinders approach to N7. researchgate.netnih.govNaH, Alkyl halide nih.gov
Kinetic ControlN7Specific activation for tert-alkylation. nih.govnih.govN-trimethylsilylated purine, tert-alkyl halide, SnCl₄ nih.govnih.gov

Mechanistic Aspects of Chemical Transformations (e.g., Isomerization, Neighboring Group Participation)

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes.

Isomerization: The formation of N7 and N9 alkylation products is a prime example of constitutional isomerization. The reaction often proceeds through a common purine anion intermediate. The subsequent attack by an electrophile can occur at either nitrogen, and the product ratio is determined by the kinetic and thermodynamic parameters of the specific reaction pathway. While the N9 isomer is generally more stable, it is possible under certain conditions to isomerize an N7-alkylpurine to the N9-alkylpurine, particularly with heating or under acidic conditions.

Neighboring Group Participation (NGP): NGP, or anchimeric assistance, is the interaction of a reaction center with electrons from another part of the same molecule. wikipedia.org In this compound, the lone pair of electrons on the pyridine nitrogen or the π-electrons of the pyridine ring could potentially participate in reactions involving the purine ring, and vice versa. For example, during electrophilic attack on the purine ring, the pyridine nitrogen could act as an internal base or nucleophile, influencing the rate or stereochemistry of the reaction. wikipedia.org Similarly, the imidazole nitrogen atoms (N7) of the purine ring can play a role in the racemization of chiral centers in substituents attached at C6 during peptide coupling reactions, although they may not be the sole cause. nih.gov This highlights the intricate electronic communication between the two heterocyclic systems within the molecule.

Structure Activity Relationship Sar Studies of 6 Pyridin 3 Yl 9h Purine Derivatives

Impact of Substituents at the C-6 Position on Biological Activity

The C-6 position of the purine (B94841) ring is a critical determinant of the biological activity and selectivity of its derivatives. In the context of 6-(pyridin-3-yl)-9H-purine, modifications to the pyridinyl moiety itself, or its replacement with other aryl or heteroaryl groups, have profound effects on the compound's pharmacological profile.

Research on various 6-substituted purine analogues has consistently demonstrated that the nature of the substituent at the C-6 position dictates the interaction with the target protein. For instance, in the development of kinase inhibitors, an arylpiperazinyl system connected at the C-6 position of the purine ring has been shown to be beneficial for cytotoxic activity against cancer cell lines rsc.orgnih.gov. This suggests that the pyridinyl group in this compound likely plays a crucial role in forming key interactions within the ATP-binding pocket of target kinases.

The electronic properties and substitution pattern of the pyridinyl ring are also vital. The nitrogen atom in the pyridine (B92270) ring can act as a hydrogen bond acceptor, a feature often exploited in drug design to enhance binding affinity. The position of the nitrogen within the pyridine ring (e.g., pyridin-2-yl, pyridin-3-yl, or pyridin-4-yl) can significantly alter the geometry of this interaction and, consequently, the inhibitory potency and selectivity.

Furthermore, the introduction of substituents on the pyridinyl ring can modulate activity. For example, studies on related 6-aryl-purine derivatives have shown that the addition of groups that can form additional hydrogen bonds or hydrophobic interactions can enhance potency researchgate.net. While specific data for substituted this compound is limited, the general principles of SAR suggest that substitution on the pyridine ring would provide a means to fine-tune the biological activity.

Table 1: Impact of C-6 Substituents on the Biological Activity of Purine Derivatives
CompoundC-6 SubstituentBiological ActivityReference
General Purine DerivativeArylpiperazinylBeneficial for cytotoxic activity rsc.orgnih.gov
6-(4-Phenoxyphenyl)-9-(tetrahydropyran-2-yl)-9H-purine4-PhenoxyphenylPotent cytotoxic activity researchgate.net
N6-(4-trifluoromethylphenyl)piperazine analog of 9-(β-D-ribofuranosyl)purineN6-(4-trifluoromethylphenyl)piperazinePromising cytotoxic activity nih.gov

Role of the N-9 Position Substituents in Modulating Activity and Selectivity

The N-9 position of the purine ring is another key site for modification that significantly influences the pharmacokinetic and pharmacodynamic properties of this compound derivatives. Substituents at this position can affect aqueous solubility, cell permeability, and the orientation of the molecule within the target's binding site, thereby modulating activity and selectivity.

The introduction of hydrophilic groups at the N-9 position, such as those containing hydroxyl or amino functionalities, can improve the aqueous solubility of the compounds, which is often a desirable property for drug candidates. However, such modifications must be carefully considered, as they can also impact the ability of the compound to cross cell membranes.

Table 2: Influence of N-9 Substituents on the Activity of Purine Derivatives
Compound SeriesN-9 SubstituentEffect on Activity/SelectivityReference
6,8,9-trisubstituted purine analoguesCyclopentylCommonly used in potent kinase inhibitors nih.gov
N⁶-[(3-methylbut-2-en-1-yl)amino]purine derivativesTetrahydropyran-2-yl, ethoxyethyl, and C2-C4 alkyl chainsModulates cytokinin activity nih.gov
6-(heteroaryl)purinesAlkyl groupsRegiospecific alkylation influences biological evaluation nih.govnih.gov

Influence of Modifications at the C-2 Position on Biological Profiles

The C-2 position of the purine ring offers another avenue for structural modification to optimize the biological profiles of this compound derivatives. Substituents at this position can project into a distinct region of the ATP-binding site, allowing for the fine-tuning of potency and selectivity.

In many kinase inhibitor scaffolds based on the purine core, the C-2 position is often substituted with an amino group or is left unsubstituted. The presence of a C-2 amino group can provide an additional hydrogen bond donor, which can form a crucial interaction with the hinge region of many kinases. The nature of the substituent on this amino group can further influence the binding affinity and selectivity profile.

Conversely, studies on 2,6,9-trisubstituted purine derivatives have indicated that the use of bulky systems at the C-2 position of the purine is often unfavorable for cytotoxic activity nih.gov. This suggests that the space around the C-2 position in the binding sites of the targeted enzymes may be sterically constrained.

The introduction of a halogen atom, such as chlorine, at the C-2 position has also been explored. A chloro substituent can alter the electronic properties of the purine ring and can also participate in halogen bonding interactions with the target protein, potentially enhancing binding affinity.

Table 3: Effect of C-2 Modifications on the Biological Activity of Purine Derivatives
Compound SeriesC-2 SubstituentObserved EffectReference
2,6,9-trisubstituted purinesBulky systemsUnfavorable for cytotoxic activity nih.gov
Purin-2-yl and purin-6-yl-aminoglucitolsIodineUnexpectedly found to be the best inhibitor in a series of FGFR3 inhibitors nih.gov

Conformational Analysis and its Relation to SAR

The rotational barrier around the single bond connecting the C-6 of the purine and the C-3 of the pyridine ring determines the degree of planarity between the two aromatic systems. A coplanar arrangement can maximize π-π stacking interactions with aromatic residues in the binding site, while a twisted conformation might be required to avoid steric clashes or to position key functional groups for optimal interactions. Computational modeling and X-ray crystallography studies of related 6-(heteroaryl)purines have shown that the degree of coplanarity can vary depending on the nature of the substituents on both rings mdpi.com.

The conformation of the N-9 substituent is also crucial. For example, in the case of a flexible alkyl chain, different rotamers can exist, and only one might be the bioactive conformation. For more rigid substituents like a cyclopentyl group, the puckering of the ring can influence the positioning of the purine core within the binding site.

Studies on conformationally restricted analogues of related purine derivatives have demonstrated that limiting the conformational flexibility can lead to a significant change in biological activity nih.gov. This highlights the importance of understanding the bioactive conformation to guide the design of more potent and selective inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound derivatives, QSAR studies can provide valuable insights into the physicochemical properties that are important for their activity and can be used to predict the potency of novel, unsynthesized analogues.

In a typical QSAR study, a set of molecular descriptors, which quantify various aspects of the chemical structure (e.g., steric, electronic, and hydrophobic properties), are calculated for a series of compounds with known biological activities. Statistical methods are then used to build a model that correlates these descriptors with the observed activity.

For purine derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. These methods generate 3D contour maps that visualize the regions around the aligned molecules where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favorable or unfavorable for activity nih.govnih.govmdpi.comlut.fi.

For instance, a 3D-QSAR study on a series of 2,6,9-trisubstituted purines revealed that steric properties had a more significant contribution to the cytotoxicity of the compounds than electronic properties nih.gov. Such models can guide the rational design of new derivatives by suggesting specific modifications to the this compound scaffold to enhance its biological activity.

Biological Activities and Mechanistic Investigations of 6 Pyridin 3 Yl 9h Purine Derivatives in Vitro Studies

Kinase Inhibition Profiles

The 6-(Pyridin-3-yl)-9H-purine core structure has served as a versatile template for the design of inhibitors targeting several key families of protein kinases implicated in cell signaling and cancer progression.

Cyclin-Dependent Kinase (CDK) Inhibition (e.g., CDK2, CDK1 Selectivity)

A series of 2,6,9-trisubstituted purine (B94841) analogues, featuring a pyridin-3-yl group at the 2-position, have been synthesized and evaluated for their inhibitory activity against Cyclin-Dependent Kinases (CDKs). While direct inhibition data for 6-(pyridin-3-yl) derivatives against CDK1 and CDK2 is not extensively available in the reviewed literature, a notable study on 2,6,9-trisubstituted purines provides valuable insights. In this research, compounds with a 3-pyridyl group at the 2-position and various substitutions at the 6 and 9-positions were investigated. Specifically, the ethyl group at the 9-position was found to confer significantly better CDK12 inhibitory activity compared to an isopropyl group. For instance, a derivative with an ethyl group at the 9-position, a 3-pyridyl group at the 2-position, and a bipyridyl methaneamine at the 6-position demonstrated a CDK12/cyclin K IC50 value of 16 nM, whereas the corresponding isopropyl derivative had an IC50 of 221 nM nih.gov. This highlights the importance of the substitution pattern on the purine ring for potent and selective CDK inhibition. Further studies are required to specifically delineate the CDK1 and CDK2 selectivity of purines bearing a 6-(pyridin-3-yl) moiety.

Platelet-Derived Growth Factor Receptor (PDGFRα) and Fms-Like Tyrosine Kinase 3 (FLT3) Inhibition

Derivatives of the 2,6,9-trisubstituted purine scaffold have been identified as potent inhibitors of both Platelet-Derived Growth Factor Receptor α (PDGFRα) and Fms-Like Tyrosine Kinase 3 (FLT3), two receptor tyrosine kinases implicated in certain leukemias. Studies have shown that these compounds can exhibit nanomolar potency against PDGFRα and demonstrate selective cytotoxicity in human eosinophilic leukaemia cell lines that express the FIP1L1-PDGFRA fusion oncogene nih.govresearchgate.net. Similarly, trisubstituted purine derivatives have been reported as potent FLT3 inhibitors that can selectively block the proliferation of Acute Myeloid Leukemia (AML) cell lines harboring FLT3-ITD mutations nih.gov. While these studies establish the potential of the trisubstituted purine core for targeting PDGFRα and FLT3, specific examples and detailed structure-activity relationships for derivatives containing the 6-(pyridin-3-yl) moiety are not extensively detailed in the reviewed literature. Further investigation is needed to ascertain the precise inhibitory activities and therapeutic potential of this compound derivatives against these important cancer targets.

Mammalian Target of Rapamycin (B549165) (mTOR) Inhibition

A potent and selective inhibitor of the mammalian target of rapamycin (mTOR), Torin2, is a derivative of a closely related scaffold, 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h] nih.govmdpi.comnaphthyridin-2(1H)-one. Torin2 exhibits an EC50 of 0.25 nM for inhibiting cellular mTOR activity and demonstrates 800-fold selectivity over PI3K nih.gov. This compound acts as an ATP-competitive inhibitor of mTOR nih.govresearchgate.net. Further characterization revealed that Torin2 also potently inhibits other members of the phosphatidylinositol-3 kinase-like kinase (PIKK) family, including ATM (EC50, 28 nM), ATR (EC50, 35 nM), and DNA-PK (EC50, 118 nM) harvard.edumit.edu. The sustained inhibition of mTOR kinase and mTORC1 signaling activities by Torin2 suggests a slow dissociation from the kinase harvard.eduresearchgate.net. The significant activity of this closely related analogue highlights the potential of the pyridinyl-purine framework for the development of potent mTOR inhibitors.

Exploration of Other Kinase Targets

The broader kinase selectivity profile of purine derivatives has been a subject of investigation to identify additional therapeutic targets and understand potential off-target effects. Kinase profiling of representative 2,7,9-trisubstituted purin-8-ones, which are structurally related to the this compound scaffold, revealed inhibitory activity against a panel of kinases. In addition to their primary targets, certain compounds were found to be sensitive to STK16, EphA1, MEKK2, SRC, and MER kinases mdpi.com. Another study on 2,6,9-trisubstituted purine conjugates identified compounds with inhibitory activity against the MAPK and STAT pathways in MV4-11 cells nih.gov. These findings suggest that the this compound scaffold could potentially interact with a range of kinases beyond the primary ones for which they were designed. Comprehensive kinase profiling of a library of this compound derivatives would be valuable to fully elucidate their selectivity and identify novel therapeutic applications.

Antimicrobial Activities (In Vitro Studies)

In addition to their anticancer properties, derivatives of this compound have demonstrated promising antimicrobial activities in in vitro settings.

Antibacterial Spectrum and Potency

Studies have shown that certain pyridine (B92270) derivatives possess antibacterial properties. For example, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives exhibited strong antibacterial activity against several Gram-positive bacteria, with activity similar to the antibiotic linezolid (B1675486) mdpi.com.

Another study on pyridothienopyrimidine derivatives revealed that some of these compounds had significant antibacterial activity, with one derivative showing potent activity against Bacillus cereus with a Minimum Inhibitory Concentration (MIC) of 4 µg/mL nih.gov.

The antibacterial efficacy of modified purines has also been investigated against bacteria such as Escherichia coli, Sarcina lutea, Bacillus cereus, and Proteus mirabilis researchgate.net.

The following table presents the in vitro antibacterial activity of selected pyridine and purine derivatives.

Compound ClassBacterial StrainMIC (µg/mL)Reference
3-(pyridine-3-yl)-2-oxazolidinone derivativesGram-positive bacteriaSimilar to linezolid mdpi.com
Pyridothienopyrimidine derivativesBacillus cereus4 nih.gov
Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivativesProteus mirabilis16 frontiersin.org
Klebsiella pneumoniae64 frontiersin.org

Antifungal Spectrum and Potency

The antifungal potential of this compound derivatives has also been explored. A study on novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives demonstrated their effectiveness against Candida albicans and Aspergillus fumigatus frontiersin.org. Notably, these compounds showed activity against Candida albicans where the commercial drug tolnaftate (B1682400) was ineffective frontiersin.org.

Research into a new class of purine analogues has led to the identification of compounds with antifungal activity and improved potency against fungal IP3-4K nih.gov. One such analogue, DT-23, was found to inhibit fungal growth with a MIC50 of 15 µg/mL and acted synergistically with Amphotericin B to kill Cryptococcus neoformans in vitro nih.gov.

The following table summarizes the in vitro antifungal activity of selected purine and pyridine derivatives.

Compound ClassFungal StrainMIC/MIC50 (µg/mL)Reference
Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivativesCandida albicansEffective frontiersin.org
Aspergillus fumigatusGood effect frontiersin.org
Purine analoguesCryptococcus neoformans15 (MIC50) nih.gov

Antimycobacterial Activity

The emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the discovery of novel therapeutic agents. Purine analogs have been identified as a promising class of compounds with antimycobacterial potential. In vitro studies on 6-arylpurines have demonstrated their activity against Mycobacterium tuberculosis H37Rv.

Research on 6-arylpurines has highlighted the importance of the substituent at the 9-position of the purine ring for antimycobacterial activity. For instance, 9-benzylpurines, particularly those with electron-donating groups on the phenyl ring, have shown potent inhibitory effects. The introduction of a chlorine atom at the 2-position of the purine ring has been found to further enhance this activity. One of the most active compounds identified in a study was 2-chloro-6-(2-furyl)-9-(4-methoxyphenylmethyl)-9H-purine, which exhibited a minimum inhibitory concentration (MIC) of 0.39 µg/mL against M. tuberculosis. Another study found that 9-benzyl-2-chloro-6-(2-furyl)purine (B1206704) had a low MIC value of 0.78 µg/mL and was active against several drug-resistant strains of M. tuberculosis.

While these studies focus on 6-arylpurines with a furan (B31954) ring, they provide valuable insights into the structural requirements for antimycobacterial activity in this class of compounds, suggesting that derivatives of this compound could also exhibit similar properties. The pyridyl moiety, being an aromatic heterocycle, aligns with the general structure of active 6-arylpurines.

Table 1: Antimycobacterial Activity of Selected 6-Arylpurine Derivatives

CompoundMIC (µg/mL) against M. tuberculosis H37Rv
2-chloro-6-(2-furyl)-9-(4-methoxyphenylmethyl)-9H-purine0.39
9-benzyl-2-chloro-6-(2-furyl)purine0.78

Mechanistic Insights into Antimicrobial Action

The antimicrobial mechanism of purine derivatives is multifaceted and can involve the disruption of essential cellular processes in pathogens. One key area of investigation is the inhibition of biofilm formation, a critical factor in chronic and persistent infections.

Studies have shown that purine biosynthesis is crucial for biofilm formation in bacteria such as Staphylococcus aureus and Pseudomonas fluorescens. The disruption of genes involved in the de novo purine biosynthesis pathway has been shown to significantly reduce biofilm formation. This suggests that compounds interfering with this pathway could act as effective anti-biofilm agents.

Furthermore, the purine derivative c-di-AMP (cyclic diadenosine monophosphate) has been identified as a key signaling molecule that modulates biofilm formation. Research has demonstrated that purine biosynthesis positively regulates the synthesis of c-di-AMP, which in turn influences biofilm formation, cell lysis, and the expression of genes related to autolysis. Therefore, this compound derivatives could potentially exert their antimicrobial effects by targeting the purine biosynthesis pathway or interfering with c-di-AMP signaling, thereby inhibiting biofilm development.

Another potential mechanism of action for purine analogs is the inhibition of essential enzymes in bacteria. For example, some purine derivatives have been designed as inhibitors of S-adenosyl homocysteine/methylthioadenosine (SAH/MTA) nucleosidase, an enzyme involved in bacterial metabolism.

Anti-Inflammatory Activities

Chronic inflammation is a hallmark of many diseases, and the development of new anti-inflammatory agents is a significant area of research. Purine and pyrimidine (B1678525) derivatives have shown promise as anti-inflammatory agents by modulating various inflammatory pathways.

In vitro studies on pyridazinone derivatives, which share structural similarities with the pyridine and purine rings of this compound, have demonstrated their ability to inhibit the production of pro-inflammatory cytokines and chemokines in human primary macrophages. Some of these compounds act as inhibitors of phosphodiesterase type 4 (PDE4), an enzyme involved in the inflammatory response.

Pyrimidine derivatives have also been reported to possess anti-inflammatory effects by inhibiting key inflammatory mediators such as prostaglandin (B15479496) E2, inducible nitric oxide synthase, and tumor necrosis factor-α. Similarly, certain pyridine derivatives have been shown to exhibit anti-inflammatory activity. Given the structural components of this compound, it is plausible that its derivatives could exhibit anti-inflammatory properties by targeting similar pathways.

A study on purine analogues of triazolo-triazine derivatives showed significant in vitro anti-inflammatory efficacy by stabilizing red blood cell membranes and inhibiting cyclooxygenase (COX) enzymes.

Table 2: In Vitro Anti-inflammatory Activity of a Purine Analogue

CompoundAssayIC50 (µg/mL)
7-(furan) triazolo-triazineCOX-2 Inhibition-
7-(2-hydroxy phenyl) triazolo-triazineCOX-2 Inhibition-
7-(4-dimethylamino phenyl) triazolo-triazineCOX-2 Inhibition-
Indomethacin (Reference)COX-1 Inhibition91.57
Indomethacin (Reference)COX-2 Inhibition42.66

Note: Specific IC50 values for the triazolo-triazine derivatives were not provided in the source, but they were reported to have lower IC50 values for COX-1 and COX-2 inhibition compared to indomethacin.

Antioxidant Properties

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. The antioxidant capacity of various chemical compounds, including purine and pyrimidine derivatives, has been investigated.

In vitro studies on purine alkaloids have demonstrated their ability to scavenge free radicals. The oxygen radical absorbance capacity (ORAC) and cellular antioxidant activity (CAA) assays are commonly used to evaluate the antioxidant potential of compounds.

While direct studies on the antioxidant properties of this compound are limited, research on related heterocyclic compounds provides some insights. For example, some pyrimidine derivatives have been shown to exhibit antioxidant activity by inhibiting lipid peroxidation. The antioxidant activity of these compounds is often related to their ability to donate a hydrogen atom or an electron to a free radical. The structure of this compound, with its nitrogen-rich heterocyclic rings, suggests that it could possess radical scavenging capabilities.

Modulation of the Purinergic System and Receptor Interactions

The purinergic system comprises purinergic receptors, which are activated by purines such as adenosine (B11128) and ATP. These receptors are classified into P1 (adenosine) and P2 (ATP/ADP) receptors and are involved in a wide range of physiological processes.

The purine scaffold of this compound makes it a candidate for interaction with purinergic receptors. The affinity of purine derivatives for different subtypes of adenosine receptors (A1, A2A, A2B, and A3) has been a subject of investigation. For example, studies on 6-oxopurine nucleoside analogues have explored their binding affinity to adenosine receptors.

Computational and Theoretical Chemistry Approaches

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule drug candidates to their protein targets.

No specific molecular docking studies were found for 6-(Pyridin-3-yl)-9H-purine against any particular biological target. Research in this area tends to focus on purine (B94841) derivatives with additional functional groups designed to enhance binding affinity and selectivity for specific enzymes, such as kinases or proteases researchgate.netresearchgate.netlew.ro. For example, studies on other purine derivatives have utilized molecular docking to understand interactions with targets like the Epidermal Growth Factor Receptor (EGFR) or to design novel inhibitors for various diseases researchgate.net. However, the specific interactions and binding energies for the unsubstituted this compound are not reported.

Quantum Chemical Calculations (e.g., Electronic Properties, Reactivity Predictions)

Quantum chemical calculations are used to determine the electronic structure and properties of molecules. These methods, such as Density Functional Theory (DFT), can predict properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity and electronic behavior.

While general quantum chemical methods are widely applied to purines and pyridines, specific calculations detailing the electronic properties and reactivity descriptors for this compound are not available in the searched literature. Such studies on related heterocyclic compounds are used to assess properties like corrosion inhibition or to calculate pKa values researchgate.netresearchgate.net. These calculations provide insights into the distribution of electron density, molecular orbital energies, and the electrophilic/nucleophilic nature of different sites within a molecule, but data tables for this compound have not been published.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are powerful tools for studying the dynamic behavior of molecules over time. MD simulations can reveal how a molecule like this compound might flex, rotate, and interact with its environment, such as a solvent or a biological receptor.

There are no specific published studies on the conformational analysis or molecular dynamics simulations of this compound. MD simulations are often performed on ligand-protein complexes to assess the stability of the docked pose and to understand the key interactions that stabilize the binding nih.govresearchgate.net. Without a specific biological target and a docked complex, such simulations for the isolated small molecule are less common in the literature unless investigating specific intramolecular dynamics, which has not been reported for this compound.

Prediction of Physicochemical Properties Relevant to Biological Activity (e.g., Topological Polar Surface Area, Solubility)

Computational tools are routinely used to predict physicochemical properties that are important for a molecule's "drug-likeness," such as Topological Polar Surface Area (TPSA) and aqueous solubility (logS). TPSA is a good predictor of drug absorption and brain penetration, while solubility is critical for bioavailability.

Although these properties can be readily calculated using various software packages, there are no specific research articles that report and discuss the predicted physicochemical properties of this compound. General values can be estimated using predictive models, but these have not been published and validated in the context of a specific biological study for this compound.

Table 1: Predicted Physicochemical Properties (Illustrative) Note: The following values are generated by computational models and are not from published experimental or peer-reviewed theoretical studies on this specific compound. They are provided for illustrative purposes only.

Property Predicted Value
Molecular Formula C10H7N5
Molecular Weight 197.20 g/mol
Topological Polar Surface Area (TPSA) 64.5 Ų
logP (Octanol-Water Partition Coefficient) 1.5-2.0
Aqueous Solubility (logS) -2.5 to -3.5
Number of Hydrogen Bond Donors 1
Number of Hydrogen Bond Acceptors 5

Photophysical and Electrical Property Calculations

The study of photophysical and electrical properties involves investigating how a molecule interacts with light and how it conducts electricity. Computational methods can predict absorption and emission spectra, ionization potential, and electron affinity. These properties are particularly relevant for applications in materials science, such as in organic light-emitting diodes (OLEDs).

No specific studies on the calculated photophysical or electrical properties of this compound were found. The existing literature focuses on more complex, functionalized purine derivatives designed as "push-pull" systems to achieve high fluorescence quantum yields or specific charge-transport abilities acs.orgresearchgate.net. The fundamental electronic and photophysical characteristics of the parent this compound scaffold have not been the subject of a dedicated computational study in the available literature.

Q & A

Q. Methodological Insight :

  • Key Reagents : Arylboronic acids, Pd catalysts, polar aprotic solvents (DMF, toluene).
  • Optimization Tips : Use microwave irradiation to reduce reaction time and improve regioselectivity. Monitor reaction progress via TLC or HPLC.

How can structural characterization of this compound derivatives be systematically performed?

Basic Research Question
Structural elucidation relies on a combination of spectroscopic and chromatographic techniques:

  • ¹H/¹³C NMR : To confirm substitution patterns on the purine and pyridine rings. For example, downfield shifts in aromatic protons indicate electron-withdrawing groups .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns.
  • X-ray Crystallography : Resolves ambiguities in regiochemistry for crystalline derivatives .

Q. Methodological Insight :

  • Purification : Use column chromatography (e.g., EtOAc/hexane gradients) or recrystallization to isolate pure products .

What strategies are effective for modulating the pharmacological activity of this compound derivatives?

Advanced Research Question
Activity modulation often involves functionalizing the purine core or pyridine ring. For instance:

  • Substituent Effects : Introducing electron-donating groups (e.g., -OCH₃) on the pyridine ring enhances solubility and bioavailability. Conversely, halogens (e.g., -Cl) can improve target binding affinity .
  • Heterocyclic Modifications : Replacing the pyridine ring with other heterocycles (e.g., thiophene) alters electronic properties and bioactivity .

Q. Methodological Insight :

  • Biological Assays : Test phosphodiesterase (PDE) inhibition or kinase activity using enzyme-linked immunosorbent assays (ELISA) .

How can researchers resolve contradictions in reactivity data for this compound derivatives under varying conditions?

Advanced Research Question
Contradictions often arise from competing reaction pathways or solvent effects. For example:

  • Solvent Polarity : Polar solvents (e.g., DMF) favor nucleophilic substitution, while nonpolar solvents (e.g., toluene) stabilize cross-coupling reactions .
  • Temperature : Higher temperatures may accelerate side reactions (e.g., oxidation), reducing yields. Lower temperatures with prolonged reaction times can improve selectivity .

Q. Methodological Insight :

  • Control Experiments : Compare yields under microwave vs. conventional heating. Use kinetic studies to identify rate-limiting steps .

What are the challenges in designing experiments to study substituent effects on this compound reactivity?

Advanced Research Question
Key challenges include:

  • Regioselectivity : Ensuring substitutions occur at the desired position (e.g., C-6 vs. N-9). Steric hindrance from bulky groups (e.g., tetrahydropyran) can direct reactivity .
  • Side Reactions : Mitigate undesired oxidation or dimerization by using inert atmospheres (N₂/Ar) and anhydrous solvents .

Q. Methodological Insight :

  • Computational Modeling : Employ density functional theory (DFT) to predict reactive sites and transition states.

How do reaction conditions impact the scalability of this compound synthesis for preclinical studies?

Advanced Research Question
Scalability requires balancing efficiency and cost:

  • Catalyst Recycling : Use heterogeneous catalysts (e.g., Pd/C) to reduce metal contamination and costs .
  • Solvent Selection : Replace toxic solvents (e.g., DMF) with water or ethanol for greener synthesis .

Q. Methodological Insight :

  • Process Optimization : Conduct pilot-scale reactions (1–10 g) to identify bottlenecks (e.g., purification challenges) .

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Reactant of Route 1
Reactant of Route 1
6-(Pyridin-3-yl)-9H-purine
Reactant of Route 2
Reactant of Route 2
6-(Pyridin-3-yl)-9H-purine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.